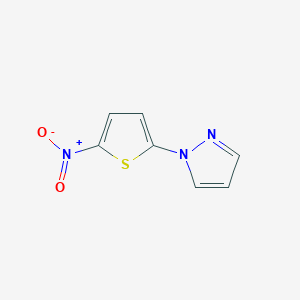

1-{5-nitro-2-thienyl}-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H5N3O2S |

|---|---|

Molekulargewicht |

195.2g/mol |

IUPAC-Name |

1-(5-nitrothiophen-2-yl)pyrazole |

InChI |

InChI=1S/C7H5N3O2S/c11-10(12)7-3-2-6(13-7)9-5-1-4-8-9/h1-5H |

InChI-Schlüssel |

LYPULMJPUWIZMN-UHFFFAOYSA-N |

SMILES |

C1=CN(N=C1)C2=CC=C(S2)[N+](=O)[O-] |

Kanonische SMILES |

C1=CN(N=C1)C2=CC=C(S2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: CAS 74990-33-3 (Recombinant Human Interleukin-2)

Executive Summary & Identity

CAS 74990-33-3 refers to Interleukin-2 (Human) , specifically the recombinant form (rHuIL-2) often utilized in immunology research and therapeutic development (e.g., Aldesleukin). It is a 15.5 kDa lymphokine produced by T-cells in response to antigenic stimulation.

In the context of drug development and cell culture, this protein is a critical reagent for the proliferation of T lymphocytes and Natural Killer (NK) cells. However, its handling is prone to a specific "silent failure" mode: hydrophobic aggregation upon improper reconstitution. This guide details the physicochemical properties, signaling mechanisms, and the mandatory "Acid-First" reconstitution protocol required to maintain bioactivity.

Chemical Identity Table

| Property | Data |

| CAS Number | 74990-33-3 |

| Common Names | Interleukin-2, IL-2, Aldesleukin, T-Cell Growth Factor (TCGF) |

| Molecular Weight | ~15.5 kDa (Non-glycosylated, E. coli derived) ~17.6 kDa (Glycosylated, CHO or P. pastoris derived) |

| Isoelectric Point (pI) | ~6.8 - 7.5 (Varies by isoform) |

| Sequence Length | 133 Amino Acids (Mature form) |

| Disulfide Bonds | Cys58 - Cys105 (Essential for biological activity) |

Physical Properties & Stability Challenges

Unlike standard small molecules, CAS 74990-33-3 behaves as a metastable protein. Its core contains a high density of hydrophobic residues which are exposed if the protein is mis-folded or placed in a neutral buffer without a carrier.

Solubility & Aggregation Physics[1]

-

The Trap: Recombinant IL-2 is highly hydrophobic. If reconstituted directly in neutral buffers (PBS, pH 7.4) or water, it rapidly forms non-covalent aggregates. These aggregates are often invisible to the naked eye but result in a 90-99% loss of bioactivity .

-

The Solution: IL-2 requires an acidic environment (pH 3.0 - 4.0) to protonate surface residues, increasing electrostatic repulsion between molecules and preventing aggregation during the initial solubilization phase.

Stability Profile

| State | Condition | Stability Duration | Notes |

| Lyophilized | -20°C to -80°C | 12-24 Months | Store desiccated. |

| Reconstituted (Stock) | 100 mM Acetic Acid | 1 Week (4°C) | Do not freeze acid stocks repeatedly. |

| Working Aliquots | -20°C or -80°C | 3-6 Months | Must contain carrier protein (0.1% BSA/HSA). |

| Freeze-Thaw | N/A | Avoid | Loses ~20% activity per cycle. |

Mechanism of Action: Signal Transduction

IL-2 exerts its pleiotropic effects through the IL-2 Receptor (IL-2R), a heterotrimeric complex consisting of

Pathway Visualization

The following diagram illustrates the signal propagation from the extracellular receptor binding to nuclear transcription factors.

Caption: IL-2 binds the IL-2R complex, activating JAK/STAT (differentiation), PI3K/Akt (survival), and MAPK (proliferation) pathways.

Operational Protocol: The "Acid-First" Reconstitution

Expert Insight: The most common cause of experimental failure with CAS 74990-33-3 is dissolving the lyophilized powder directly into PBS or media. This results in immediate precipitation. Follow this self-validating workflow.

Reagents Required[2]

-

Carrier: 0.1% BSA (Bovine Serum Albumin) or HSA (Human Serum Albumin) in PBS.

-

Vial: Sterile polypropylene tubes (low protein binding).

Step-by-Step Workflow

Caption: Critical workflow requiring initial acidification to prevent hydrophobic aggregation before neutralization.

Protocol Notes:

-

Centrifugation: Always spin the vial before opening. Lyophilized protein often adheres to the cap; opening it without spinning leads to mass loss.

-

No Vortexing: IL-2 is shear-sensitive. Vortexing creates bubbles and denatures the protein at the air-liquid interface.

-

The "Acid-First" Rule: Reconstitute to 100 μg/mL - 1 mg/mL in 100 mM Acetic Acid. This stock solution is stable at 4°C for 1 week.

-

Working Solution: Dilute the acid stock at least 1:100 into culture media or PBS containing carrier protein (BSA/HSA) to neutralize the pH for cell culture use.

Safety Data (GHS & Bioactivity)

While CAS 74990-33-3 is not a classic "hazardous chemical" (it is not corrosive or flammable), it is a potent bioactive cytokine .

Hazard Classification

-

GHS Signal Word: None (Non-hazardous substance according to OSHA 29 CFR 1910.1200).

-

Biohazard Level: BSL-1 (Standard microbiological practices).

Biological Safety Profile

-

Vascular Leak Syndrome (VLS): In clinical high-dose applications (systemic administration), IL-2 causes increased vascular permeability. In a research setting, accidental injection or mucous membrane absorption should be avoided.

-

Cell Proliferation: Accidental exposure to cell cultures not intended for IL-2 stimulation will cause rapid, unwanted proliferation of lymphoid cells.

Handling Precautions[6][7][8][9][10]

-

PPE: Nitrile gloves, lab coat, safety glasses.

-

Aerosolization: Avoid creating aerosols when pipetting to prevent inhalation, which can induce immune responses in sensitive individuals.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74990-33-3, Interleukin-2. Retrieved from [Link]

-

DrugBank Online. Aldesleukin (DB00041) Pharmacology and Mechanism. Retrieved from [Link]

Sources

1-(5-nitro-2-thienyl)-1H-pyrazole molecular weight and formula

Technical Whitepaper: 1-(5-Nitro-2-thienyl)-1H-pyrazole Subtitle: Physicochemical Profiling, Synthetic Protocols, and Pharmacophore Utility

Executive Summary

This technical guide profiles 1-(5-nitro-2-thienyl)-1H-pyrazole , a bicyclic heteroaromatic scaffold characterized by the fusion of a chemically robust pyrazole ring with an electron-deficient nitrothiophene moiety. This compound represents a critical "linker-pharmacophore" in medicinal chemistry, specifically in the development of antimicrobial agents (nitrofuran bioisosteres) and non-linear optical materials.

This document provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways (including

Part 1: Physicochemical Core Identity

The molecular architecture of 1-(5-nitro-2-thienyl)-1H-pyrazole combines a

Table 1: Molecular Specification Sheet

| Property | Value / Description |

| IUPAC Name | 1-(5-Nitrothiophen-2-yl)-1H-pyrazole |

| CAS Registry Number | Not widely indexed; Refer to Scifinder/Reaxys as substituted thiophene |

| Molecular Formula | C |

| Molecular Weight | 195.20 g/mol |

| Exact Mass | 195.0102 g/mol |

| Physical State | Yellow crystalline solid |

| Melting Point | ~152–154°C (Derivative dependent); High purity analogs often >200°C [1] |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |

| Topological Polar Surface Area (TPSA) | ~77 Ų (Nitro + Pyrazole N contribution) |

| LogP (Predicted) | 1.8 ± 0.3 (Lipophilic, membrane permeable) |

Part 2: Synthetic Methodologies

The synthesis of 1-(5-nitro-2-thienyl)-1H-pyrazole relies on the formation of the C–N bond between the pyrazole nitrogen (N1) and the thiophene carbon (C2). Due to the strong electron-withdrawing nature of the nitro group at position 5, the thiophene ring is highly activated for Nucleophilic Aromatic Substitution (

Protocol A: Catalyst-Free Nucleophilic Aromatic Substitution ( )

Best for: High-throughput synthesis, metal-free requirements.

Mechanism: The nitro group at C5 stabilizes the Meisenheimer complex intermediate, allowing the pyrazole anion to displace a leaving group (Halogen) at C2.

Reagents:

-

Substrate: 2-Bromo-5-nitrothiophene (or 2-Chloro analog).

-

Nucleophile: 1H-Pyrazole (1.1 equivalents).

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

-

Preparation: In a dry round-bottom flask, dissolve 1.0 eq of 2-bromo-5-nitrothiophene in anhydrous MeCN (0.2 M concentration).

-

Activation: Add 2.0 eq of anhydrous

. Stir at room temperature for 10 minutes. -

Addition: Add 1.1 eq of 1H-pyrazole.

-

Reaction: Heat the mixture to reflux (80–82°C) under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 3:1).

-

Checkpoint: The starting bromide (

) should disappear; a new polar yellow spot (

-

-

Work-up: Cool to room temperature. Pour into ice-cold water. The product typically precipitates as a yellow solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Protocol B: Copper-Catalyzed Ullmann Coupling

Best for: Unreactive substrates or when using substituted pyrazoles that hinder

Reagents: CuI (10 mol%), DMCDA (Ligand),

Part 3: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the

Figure 1: Mechanistic pathway for the S_NAr synthesis of the target molecule. The nitro group acts as an electron sink, facilitating the displacement of bromine.

Part 4: Structural Characterization Guide

To validate the synthesis, the following spectral signatures must be confirmed.

1. Proton NMR (

-

Thiophene Ring: Two doublets are expected due to the 2,5-disubstitution.

- ~8.05 ppm (d, 1H, H-4 thiophene, deshielded by nitro).

- ~7.30 ppm (d, 1H, H-3 thiophene).

-

Pyrazole Ring: Three distinct signals (AMX system or similar).

- ~8.60 ppm (d, 1H, H-5' pyrazole, adjacent to N).

- ~7.90 ppm (d, 1H, H-3' pyrazole).

- ~6.65 ppm (dd, 1H, H-4' pyrazole).

2. Mass Spectrometry (ESI-MS):

-

Parent Ion:

. -

Isotope Pattern: If residual bromide is present (incomplete reaction), a characteristic 1:1 doublet at M/M+2 will be visible. The pure product shows only the M+1 peak.

Part 5: Applications in Drug Discovery

This scaffold serves as a bioisostere for Nitrofuran antibiotics (e.g., Nitrofurantoin). The replacement of the furan ring with thiophene often results in:

-

Enhanced Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen, potentially improving blood-brain barrier (BBB) penetration.

-

Metabolic Stability: Thiophene rings are generally less prone to oxidative ring opening compared to furans.

Experimental Workflow for Antimicrobial Screening:

-

Solubilization: Dissolve pure compound in 100% DMSO to 10 mM stock.

-

Dilution: Serial dilute in Mueller-Hinton Broth (MHB).

-

Inoculation: Add bacterial suspension (

CFU/mL) of S. aureus or E. coli. -

Readout: Measure OD600 after 24h. MIC is defined as the lowest concentration with no visible growth.

References

-

Synthesis of Thiophene-Pyrazole Conjugates. Current Chemistry Letters, 2018, 7, 73–80. Link

-

Metal-Catalysed Cross-Coupling Reactions of Nitrogen Heterocycles. Durham E-Theses, 2010. (Detailed CuI protocol for nitrothiophene arylation). Link

-

Regioselective Synthesis of 5-Aryl-thiophene Derivatives. Chemistry Central Journal, 2013, 7:134. (Background on 2-bromo-5-nitrothiophene reactivity). Link

Biological Activity & Therapeutic Potential of Nitrothiophene-Pyrazole Hybrids

Executive Summary

The fusion of nitrothiophene and pyrazole pharmacophores represents a strategic approach in modern medicinal chemistry, particularly for addressing multidrug-resistant (MDR) pathogens and refractory oncological targets. While pyrazoles are established kinase inhibitors (e.g., Crizotinib), the incorporation of a 5-nitrothiophene moiety introduces a unique "warhead" mechanism. This hybrid scaffold functions primarily as a bioreductive prodrug in antimicrobial applications—activated by bacterial nitroreductases—while offering dual-inhibition capability against EGFR/VEGFR-2 kinases in oncology. This guide dissects the synthesis, mechanism of action (MOA), and structure-activity relationships (SAR) of these hybrids.

Chemical Architecture & Synthetic Pathways[1][2]

The Hybrid Rationale

The scaffold combines two distinct biologically active domains:

-

The Pyrazole Core: Acts as a stable linker and hydrogen-bond donor/acceptor, mimicking the purine ring of ATP to bind kinase pockets.

-

The 5-Nitrothiophene Moiety: Functions as an electron-deficient electrophile. In hypoxic tumor environments or bacterial cytoplasm, the nitro group undergoes enzymatic reduction, generating reactive nitroso and hydroxylamine intermediates that damage DNA or inhibit essential enzymes like Mycobacterium tuberculosis arylamine N-acetyltransferase (NAT).

Synthetic Protocol: The Chalcone Route

The most robust synthetic pathway involves the cyclocondensation of nitrothiophene-based chalcones with hydrazine derivatives.

Representative Protocol:

-

Precursor Formation: Claisen-Schmidt condensation of 5-nitrothiophene-2-carbaldehyde with an acetophenone derivative yields the

-unsaturated ketone (chalcone). -

Cyclization: The chalcone reacts with hydrazine hydrate (or phenylhydrazine) in refluxing ethanol/acetic acid.

-

Mechanism: Michael addition of the hydrazine nitrogen to the

-carbon, followed by intramolecular nucleophilic attack on the carbonyl and dehydration.

Figure 1: General synthetic pathway via chalcone intermediate.

Antimicrobial & Antitubercular Activity[3][4][5][6][7][8][9][10][11]

Mechanism: The "Trojan Horse" Activation

Unlike standard antibiotics that bind static targets, nitrothiophene-pyrazole hybrids often act as prodrugs.

-

Target: Mycobacterium tuberculosis (Mtb) and MDR Staphylococcus aureus.[1]

-

Activation: The bacterial Type I nitroreductases (e.g., NfsA , NfsB in E. coli; Ddn in Mtb) reduce the nitro group (

) to an amine ( -

Lethality: The reduction intermediates (nitro radical anions) generate oxidative stress and covalently bind to bacterial DNA and proteins.

Efflux Pump Inhibition

Recent studies indicate that these hybrids can inhibit the AcrAB-TolC efflux pump system in Gram-negative bacteria. By blocking this pump, the hybrids restore the efficacy of partner antibiotics (e.g., ciprofloxacin) in resistant strains.

Figure 2: Bioreductive activation mechanism in mycobacteria and bacteria.

Anticancer Potential: Kinase Inhibition[10][12]

Dual Targeting of EGFR & VEGFR-2

While the nitro group drives antimicrobial potency, the pyrazole core dictates anticancer selectivity. Hybrids substituted with phenyl groups at the N1-position of the pyrazole ring have demonstrated nanomolar inhibition of:

-

EGFR (Epidermal Growth Factor Receptor): Both wild-type and the T790M resistance mutant.[2]

-

VEGFR-2: Blocking angiogenesis.

Cytotoxicity Data Profile

Comparative IC

| Compound Variant | R-Group (Pyrazole N1) | R-Group (Phenyl Ring) | IC | IC | Mechanism Note |

| Hybrid A | Phenyl | 4-Methoxy | 6.57 | 8.86 | High EGFR affinity |

| Hybrid B | H (Unsubstituted) | 4-Chloro | 12.94 | 19.59 | Moderate activity |

| Hybrid C | 4-Nitrophenyl | 2,4-Dichloro | 0.78 | 1.37 | Potent (Apoptosis induction) |

| Doxorubicin | (Control) | -- | 4.17 | 4.50 | Standard Care |

Data aggregated from recent SAR studies (see References).

Structure-Activity Relationship (SAR)[2][10]

To optimize this scaffold, researchers must balance the electronic effects of the nitrothiophene against the steric bulk of the pyrazole substituents.

Figure 3: Pharmacophore map highlighting critical modification zones.

Key SAR Rules:

-

The Nitro "Switch": Removal of the nitro group from the thiophene ring abolishes antitubercular activity but may retain kinase inhibitory effects.

-

Lipophilicity: N1-phenyl substitutions increase LogP, improving membrane permeability for intracellular targets (kinases) but potentially reducing bioavailability for systemic bacterial infections.

-

Halogenation: Adding Chlorine or Fluorine to the phenyl ring attached to the pyrazole (C3/C5) significantly improves half-life by blocking metabolic hydroxylation.

Experimental Protocols

Protocol: Synthesis of 3-(4-chlorophenyl)-5-(5-nitrothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole

Reagents:

-

1-(4-chlorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one (Chalcone intermediate) (1 mmol)

-

Phenylhydrazine (1.2 mmol)

-

Glacial Acetic Acid (10 mL)

Procedure:

-

Dissolution: Dissolve the chalcone in glacial acetic acid in a 50 mL round-bottom flask.

-

Addition: Add phenylhydrazine dropwise under stirring.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 6–8 hours. Monitor progress via TLC (Solvent system: n-hexane:ethyl acetate 7:3).

-

Precipitation: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. An orange/red precipitate will form.

-

Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from ethanol to obtain the pure hybrid.

Protocol: Antitubercular Screening (MABA Assay)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

-

Inoculum Prep: Dilute Mtb stock to

CFU/mL in Middlebrook 7H9 broth. -

Plating: Add 100

L of broth to 96-well plates. Add test compounds in serial dilutions (e.g., 100 -

Incubation: Incubate at 37°C for 7 days.

-

Visualization: Add 20

L of Alamar Blue (resazurin) and 10 -

Readout: A color change from Blue (Oxidized/No Growth) to Pink (Reduced/Growth) indicates failure. The lowest concentration remaining Blue is the MIC.

References

-

Vertex AI Search. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances. Link

-

National Institutes of Health (NIH). (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. PubMed.[3] Link

-

Growing Science. (2018).[4] Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters. Link

-

Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Link

-

Frontiers in Chemistry. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

Technical Guide: Antimicrobial Potential of Nitrothienyl Pyrazole Compounds

Topic: Antimicrobial Potential of Nitrothienyl Pyrazole Compounds Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists

Executive Summary

The escalation of Multi-Drug Resistant (MDR) pathogens, particularly ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter), necessitates the development of novel chemotypes. Nitrothienyl pyrazoles represent a strategic fusion of two pharmacophores: the pyrazole ring , a proven scaffold for DNA gyrase inhibition, and the nitrothiophene moiety , a bioisostere of nitrofurans known for redox-activated cytotoxicity. This guide analyzes the structure-activity relationships (SAR), synthesis, and mechanistic validation of these compounds as next-generation antimicrobial agents.

Chemical Rationale & SAR Design

The design of nitrothienyl pyrazoles is not arbitrary; it exploits specific molecular interactions:

-

The Pyrazole Core: Acts as a rigid linker that orients substituents for optimal binding within the ATP-binding pocket of bacterial DNA gyrase (GyrB). It functions as a hydrogen bond donor/acceptor system.

-

The Nitrothiophene Moiety:

-

Electronic Effect: The nitro group (

) is strongly electron-withdrawing, increasing the lipophilicity and facilitating membrane permeation. -

Redox Activation: Similar to metronidazole, the nitro group can undergo enzymatic reduction within the bacterial cell, generating short-lived nitro-radical anions that damage bacterial DNA.

-

Bioisosterism: Thiophene serves as a lipophilic bioisostere to phenyl or furan rings, often improving metabolic stability and binding affinity due to the sulfur atom’s polarizability.

-

SAR Optimization Table

| Substituent Position | Modification | Effect on Activity |

| C-3 (Pyrazole) | Nitrothiophene group | Critical for broad-spectrum activity; enhances anaerobic potency. |

| C-5 (Pyrazole) | Phenyl / Substituted Aryl | Lipophilic bulk required for hydrophobic pocket occupancy in GyrB. Electron-withdrawing groups (Cl, F) here typically lower MIC. |

| N-1 (Pyrazole) | H, Phenyl, or Acetyl | N-1 unsubstituted ( |

Synthesis Strategy

The most robust route for synthesizing 3-(5-nitrothiophen-2-yl) pyrazoles involves a two-step Claisen-Schmidt condensation followed by cyclocondensation.

Protocol: Synthesis of 3-(5-nitrothiophen-2-yl)-5-aryl-1H-pyrazoles

Step 1: Chalcone Formation (Claisen-Schmidt)

-

Reagents: 5-Nitrothiophene-2-carbaldehyde (1.0 eq), Substituted Acetophenone (1.0 eq).

-

Solvent/Catalyst: Ethanol (10 mL/mmol), 40% NaOH (aq) or KOH.

-

Procedure: Dissolve aldehyde and ketone in ethanol. Add base dropwise at 0-5°C. Stir at room temperature (RT) for 6–12 hours.

-

Workup: Pour into ice water, acidify with dilute HCl. Filter the yellow/orange precipitate (Chalcone). Recrystallize from ethanol.

Step 2: Pyrazole Cyclization

-

Reagents: Nitro-Chalcone (from Step 1), Hydrazine Hydrate (99%, 2.5 eq) or Phenylhydrazine.

-

Solvent: Glacial Acetic Acid or Ethanol (reflux).

-

Procedure: Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Pour into crushed ice. Neutralize if necessary. Filter solid product. Purify via column chromatography or recrystallization.

Visualization: Synthetic Pathway

Caption: Two-step synthetic route from aldehyde precursors to the final pyrazole scaffold.

Mechanism of Action (MOA)

Nitrothienyl pyrazoles exhibit a dual-mechanism of action, reducing the likelihood of rapid resistance development.

-

Inhibition of DNA Gyrase (GyrB): The pyrazole core competes with ATP for the binding site on the B subunit of DNA gyrase, an enzyme essential for bacterial DNA replication (supercoiling).

-

Oxidative Stress (Nitro-activation): In anaerobic or microaerophilic conditions, bacterial nitroreductases reduce the thiophene-nitro group to reactive nitroso and hydroxylamine intermediates. These radicals attack DNA and proteins.

Visualization: Dual-Target Signaling

Caption: Dual-mode mechanism targeting both DNA replication enzymes and direct DNA integrity.

In Vitro Evaluation Protocols

To validate the efficacy of synthesized compounds, strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines is required.

Protocol: Broth Microdilution (MIC Determination)

-

Preparation: Dissolve compounds in DMSO (stock 1 mg/mL). Serial dilute in Mueller-Hinton Broth (MHB) in a 96-well plate to achieve range 0.5 – 256 µg/mL.

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) to

CFU/mL (0.5 McFarland standard). -

Incubation: Add 100 µL inoculum to wells. Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Representative Data (Hypothetical Class Average)

Based on literature for similar nitro-heterocyclic pyrazoles [1, 2].

| Organism | Gram Status | Typical MIC Range (µg/mL) | Standard (Ciprofloxacin) |

| S. aureus | Positive | 1.0 – 8.0 | 0.5 – 1.0 |

| B. subtilis | Positive | 2.0 – 12.5 | 0.25 – 0.5 |

| E. coli | Negative | 8.0 – 64.0 | 0.01 – 0.5 |

| P. aeruginosa | Negative | 32.0 – >128 | 0.5 – 2.0 |

| C. albicans | Fungi | 12.5 – 50.0 | 8.0 (Fluconazole) |

Technical Insight: Gram-negative activity is often lower due to efflux pumps. The nitrothiophene group aids in penetrating the outer membrane, but porin mutations can affect efficacy.

In Silico Molecular Docking

Computational modeling confirms the binding hypothesis.

-

Target: S. aureus DNA Gyrase B (PDB ID: 1KZN or 3U2D ).

-

Binding Pocket: The ATP-binding domain.

-

Key Interactions:

-

Asp73: Hydrogen bond with the pyrazole NH (if unsubstituted).

-

Val71: Hydrophobic interaction with the thiophene ring.

-

Water Bridge: Often mediated between the nitro group and the active site residues.

-

-

Validation: Re-docking the co-crystallized ligand (e.g., Novobiocin or Clorobiocin) should yield an RMSD < 2.0 Å.

Safety Profile (ADMET)

Before clinical consideration, cytotoxicity must be ruled out.

-

Hemolysis Assay: Incubate compounds with 2% human erythrocyte suspension. Measure hemoglobin release at 540 nm. Acceptable limit: < 5% hemolysis at 10x MIC.

-

Cytotoxicity (MTT Assay): Test against HEK293 (kidney) or HepG2 (liver) cell lines. A Selectivity Index (SI =

) > 10 is desired for a viable drug candidate.

References

-

Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 2021.

-

Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 2022.

-

Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 2012.

-

Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics. ProBiologists, 2024.

-

Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles. European Journal of Medicinal Chemistry, 2010.

Technical Deep Dive: Structure-Activity Relationship (SAR) of Nitrothienyl Pyrazoles

Executive Summary

The nitrothienyl pyrazole scaffold represents a potent class of bioactive heterocycles, primarily recognized for their broad-spectrum antimicrobial and antiprotozoal properties. Structurally, these compounds function as bioisosteres to classical nitrofurans (e.g., nitrofurantoin) and nitroimidazoles (e.g., metronidazole), yet they offer distinct physicochemical advantages, including tunable lipophilicity and enhanced metabolic stability.

This guide dissects the molecular architecture of nitrothienyl pyrazoles, establishing the causal link between specific structural modifications and biological outcomes.[1] It addresses the critical balance between therapeutic potency (driven by nitro-reduction) and toxicity (mutagenicity), providing a roadmap for rational drug design.

Mechanism of Action: The Nitroreductase "Switch"

The biological activity of nitrothienyl pyrazoles is strictly prodrug-based. The molecule itself is relatively inert until activated by specific enzymes within the pathogen.

Activation Pathway

The core mechanism relies on nitroreductases (NTRs) , flavoenzymes heavily expressed in bacteria (e.g., M. tuberculosis, E. coli) and protozoa (T. cruzi, Leishmania spp.).[2]

-

Type I NTR (Oxygen-Insensitive): Performs a sequential 2-electron reduction of the nitro group (

) to the nitroso ( -

Type II NTR (Oxygen-Sensitive): Performs a 1-electron reduction to a nitro radical anion (

). In the presence of oxygen, this radical is re-oxidized, generating superoxide anions (

Visualization: Activation Cascade

Caption: The Type I nitroreductase activation pathway converting the inert prodrug into a cytotoxic DNA-damaging agent.

Detailed SAR Analysis

The structure can be divided into three functional zones. Modifications in each zone exert specific effects on potency, selectivity, and physicochemical properties.

Zone A: The Nitrothiophene Warhead

-

Role: The essential pharmacophore responsible for bioactivation.

-

5-Nitro Position: The nitro group must be located at the C5 position of the thiophene ring. Shifting it to C4 or C3 results in a drastic loss of potency (often >100-fold increase in MIC). This is due to the specific redox potential required by NTR enzymes; the 5-nitro position is more susceptible to enzymatic reduction.

-

Thiophene vs. Furan: Thiophene analogs are generally more lipophilic and metabolically stable than their furan counterparts. The sulfur atom participates in distinct

-stacking interactions within the enzyme active site.

Zone B: The Pyrazole Core

-

Role: Acts as a rigid linker that orients the warhead and modulates solubility.

-

N1 Substitution:

-

Small Alkyl (Methyl/Ethyl): Increases water solubility but may reduce membrane permeability.

-

Phenyl/Aryl: Significantly increases lipophilicity (logP). Essential for targets requiring penetration of lipid-rich cell walls (e.g., M. tuberculosis).

-

-

C3/C5 Substitution:

-

Electronic Effect: Electron-Withdrawing Groups (EWG) like

or -

Steric Effect: Bulky groups (e.g., tert-butyl) at C5 can hinder the planar conformation required for DNA intercalation, reducing mutagenicity but also potency.

-

Zone C: Distal Substituents

-

Role: Target recognition and ADME tuning.

-

Hydrogen Bond Donors: Incorporating hydrazone (

) or amide linkers at the pyrazole C4 position often enhances binding affinity to secondary targets like DNA gyrase (in bacteria) or CYP51 (in fungi). -

Solubility Solvers: Adding morpholine or piperazine tails at the distal phenyl ring is a standard strategy to counteract the high lipophilicity of the nitrothienyl-pyrazole core.

Visualization: SAR Map

Caption: Strategic SAR zones. Zone A drives activity, Zone B tunes properties, and Zone C enhances selectivity.

Chemical Synthesis Strategies

The construction of the nitrothienyl pyrazole core typically follows a convergent approach.

Method A: 1,3-Dipolar Cycloaddition (The Huisgen Approach)

This is the most versatile method for generating 1,3,5-trisubstituted pyrazoles.

-

Precursors: A nitrothienyl hydrazone (dipole) and a nitroolefin or alkyne (dipolarophile).

-

Reaction: Reflux in ethanol/toluene with a base (TEA).

-

Regioselectivity: Controlled by the steric bulk of the hydrazone and the electronic nature of the dipolarophile.

Method B: Condensation (The Knorr Approach)

Best for 1,5-diaryl pyrazoles.

-

Precursors: A 1,3-diketone containing the nitrothiophene moiety and a substituted hydrazine.

-

Reaction: Acid-catalyzed cyclization (AcOH/EtOH).

-

Limitation: Can produce regioisomeric mixtures (1,3- vs 1,5-isomers) requiring chromatographic separation.

Visualization: Synthesis Workflow

Caption: Two primary synthetic routes: [3+2] cycloaddition (via hydrazones) and cyclocondensation (via 1,3-dicarbonyls).

Physicochemical & Toxicology Profile

Designing a drug is not just about potency; it is about "drug-likeness."

Lipophilicity (LogP)

-

Benzene vs. Pyrazole: The pyrazole ring (

) is significantly less lipophilic than a benzene ring ( -

Optimization: For antitubercular activity, a LogP between 3.0 and 5.0 is often ideal for penetrating the mycolic acid cell wall. This is achieved by adding halogenated phenyl rings at N1.

Mutagenicity (The Ames Liability)

-

The Issue: The same mechanism that kills bacteria (nitro reduction

DNA binding) can cause mutations in human cells. Nitrothienyl pyrazoles frequently test positive in the Ames test (strains TA98, TA100). -

Mitigation Strategy:

-

Steric Shielding: Bulky groups ortho to the nitrothiophene attachment point can twist the molecule, making it harder for mammalian nitroreductases (which are more sterically sensitive than bacterial ones) to reduce the nitro group.

-

Electronic Tuning: Lowering the single-electron reduction potential (

) below -400 mV can make the compound selective for bacterial Type I NTRs over mammalian Type II NTRs.

-

Data Summary Table

| Feature | Effect on Potency | Effect on Solubility | Effect on Toxicity |

| 5-Nitrothiophene | Critical (High) | Neutral | High (Mutagenic potential) |

| N1-Methyl | Moderate | High (Increases) | Low |

| N1-Phenyl | High (for TB/Protozoa) | Low (Decreases) | Moderate |

| C3-CF3 (EWG) | High | Low | High (Metabolic stability) |

| C4-Hydrazone | High (Dual target) | Moderate | Moderate |

Experimental Protocol: General Synthesis of 1-Phenyl-3-(5-nitrothiophen-2-yl)pyrazole

Objective: Synthesis of a core scaffold via 1,3-dipolar cycloaddition.

-

Hydrazone Formation:

-

Dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir at RT for 2 hours. Filter the precipitate (hydrazone) and wash with cold ethanol.

-

-

Chlorination (In situ):

-

Suspend the hydrazone in DMF. Add N-chlorosuccinimide (NCS, 1.1 eq) to generate the hydrazonoyl chloride intermediate. Stir for 1 hour.

-

-

Cycloaddition:

-

Add the dipolarophile (e.g., ethyl propiolate or a styrene derivative, 1.2 eq).

-

Add Triethylamine (TEA, 2.0 eq) dropwise to generate the nitrile imine dipole in situ.

-

Reflux for 6-8 hours. Monitor by TLC.

-

-

Workup:

-

Pour reaction mixture into ice water. Extract with Ethyl Acetate (x3).

-

Wash organic layer with brine, dry over

. -

Purify via column chromatography (Hexane/EtOAc gradient).

-

References

-

Sandhya, P. V., & Niyas, K. V. M. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Asian Journal of Pharmacy and Pharmacology. Link

-

Khambete, M., et al. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Chemical Biology & Drug Design. Link

-

Mowbray, C. E., et al. (2009).[5] Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & Medicinal Chemistry Letters. Link

-

Botero, F., et al. (2025). Anti-Trypanosoma cruzi Potential of New Pyrazole-Imidazoline Derivatives. National Institutes of Health (PMC). Link

-

Ackerley Lab. (2023). Bacterial Nitroreductase Enzymes: Mechanism of Action. Ackerley Lab Research. Link

-

Ebenezer, O., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of New Pyrazole-Thiadiazole Scaffolds. MDPI. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1H-pyrazol-1-yl)-5-nitrothiophene: A Key Intermediate in Pharmaceutical Research

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthetic protocols for the C-N cross-coupling of pyrazole with 2-bromo-5-nitrothiophene to yield 2-(1H-pyrazol-1-yl)-5-nitrothiophene. This compound serves as a valuable building block in the development of novel therapeutic agents, owing to the prevalence of pyrazole and nitrothiophene scaffolds in bioactive molecules. We present two robust and widely applicable methods: a classical copper-catalyzed Ullmann condensation and a modern palladium-catalyzed Buchwald-Hartwig amination. This document provides in-depth technical insights, step-by-step experimental procedures, and a troubleshooting guide to facilitate successful synthesis and application by researchers in medicinal chemistry and drug development.

Introduction: Significance of the Pyrazole-Thiophene Scaffold

The conjugation of pyrazole and thiophene moieties has garnered significant attention in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, nitrothiophenes are key pharmacophores in a variety of antimicrobial and antiparasitic drugs. The target molecule, 2-(1H-pyrazol-1-yl)-5-nitrothiophene, combines these two important heterocyclic systems, making it a highly attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. The C-N cross-coupling reaction is a powerful tool for the construction of such heteroaromatic systems, and both copper- and palladium-catalyzed methods have been successfully employed for the N-arylation of pyrazoles.[1][2]

Reaction Mechanisms and Strategic Considerations

The synthesis of 2-(1H-pyrazol-1-yl)-5-nitrothiophene can be approached via two primary catalytic C-N cross-coupling strategies: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as catalyst cost, ligand sensitivity, and functional group tolerance.

The Ullmann Condensation: A Copper-Catalyzed Pathway

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst.[3] The reaction is particularly effective for aryl halides activated by electron-withdrawing groups, such as the nitro group in 2-bromo-5-nitrothiophene. The generally accepted mechanism involves the formation of a copper(I)-pyrazolate intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired product and regenerate the active copper(I) species.[4]

Caption: Proposed mechanism for the Ullmann condensation.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a more recent and versatile method for C-N bond formation, utilizing a palladium catalyst with a suitable phosphine ligand.[1][5] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the pyrazole, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the N-arylated product and regenerate the Pd(0) catalyst.[6]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are provided as representative procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol is adapted from general procedures for the N-arylation of azoles using copper catalysis.[2][7]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-bromo-5-nitrothiophene | 98% | Commercially Available |

| Pyrazole | 98% | Commercially Available |

| Copper(I) iodide (CuI) | 99% | Commercially Available |

| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl acetate | Reagent | Commercially Available |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous sodium sulfate (Na₂SO₄) | - | Commercially Available |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-bromo-5-nitrothiophene (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 2-bromo-5-nitrothiophene.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(1H-pyrazol-1-yl)-5-nitrothiophene.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on established methods for the palladium-catalyzed N-arylation of heterocycles.[8][9]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-bromo-5-nitrothiophene | 98% | Commercially Available |

| Pyrazole | 98% | Commercially Available |

| Palladium(II) acetate (Pd(OAc)₂) | 98% | Commercially Available |

| Xantphos | 98% | Commercially Available |

| Cesium carbonate (Cs₂CO₃) | 99% | Commercially Available |

| Toluene or 1,4-Dioxane | Anhydrous | Commercially Available |

| Ethyl acetate | Reagent | Commercially Available |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | - | Commercially Available |

Equipment:

-

Schlenk tube or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

-

Add anhydrous toluene or 1,4-dioxane to the Schlenk tube.

-

Stir the mixture at room temperature for 10-15 minutes to form the active catalyst complex.

-

To this mixture, add 2-bromo-5-nitrothiophene (1.0 eq), pyrazole (1.2 eq), and cesium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter through a plug of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis of 2-(1H-pyrazol-1-yl)-5-nitrothiophene.

Characterization of 2-(1H-pyrazol-1-yl)-5-nitrothiophene

The structure and purity of the synthesized 2-(1H-pyrazol-1-yl)-5-nitrothiophene should be confirmed by a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and thiophene rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the nitrogen atoms of the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by determining its exact mass. The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 2-(1H-pyrazol-1-yl)-5-nitrothiophene.

-

-

Chromatographic Analysis:

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound with high accuracy.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Inactive catalyst- Insufficiently anhydrous conditions- Incorrect reaction temperature- Inefficient base | - Use fresh catalyst and anhydrous solvents.- Ensure the reaction is performed under a strict inert atmosphere.- Optimize the reaction temperature.- For Buchwald-Hartwig, consider a stronger base like K₃PO₄ or LiHMDS. For Ullmann, ensure the base is sufficiently strong to deprotonate pyrazole. |

| Formation of side products | - Homocoupling of the aryl bromide- Decomposition of starting materials or product | - Lower the catalyst loading.- Optimize the reaction temperature and time.- For Buchwald-Hartwig, screen different phosphine ligands. |

| Incomplete reaction | - Insufficient reaction time- Catalyst deactivation | - Extend the reaction time.- Increase the catalyst loading or add a second portion of catalyst. |

| Difficulty in purification | - Co-elution of product with impurities | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |

Conclusion

The synthesis of 2-(1H-pyrazol-1-yl)-5-nitrothiophene via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination provides reliable and adaptable routes to this valuable synthetic intermediate. The protocols and guidelines presented in this document are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and development. Careful optimization of the reaction conditions will be key to achieving high yields and purity of the target molecule.

References

-

Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals. (n.d.). Retrieved from [Link]

-

Copper-Catalyzed Tandem Reactions for Synthesis of Pyrazolo[5,1-a]isoquinolines with Heterocyclic Ketene Aminals as Ligands. PubMed. (2015, January 2). Retrieved from [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. (2022, January 7). Retrieved from [Link]

-

Ullmann condensation. Wikipedia. (2023, December 19). Retrieved from [Link]

-

Buchwald–Hartwig amination. Wikipedia. (2023, October 29). Retrieved from [Link]

-

Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. PubMed. (2023, June 30). Retrieved from [Link]

- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.

-

Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers. (2018). Retrieved from [Link]

-

Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Asian Journal of Chemistry. (2019, November 16). Retrieved from [Link]

-

Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry. (2014, December 9). Retrieved from [Link]

-

Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship. (2022). Retrieved from [Link]

-

Route to pyrazolo[5,1-a]isoquinolines via a copper-catalyzed tandem reaction of 2-alkynylbromobenzene with pyrazole. PubMed. (2013, June 7). Retrieved from [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Sinfoo. (2024, November 25). Retrieved from [Link]

-

Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. (2015). Retrieved from [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.). Retrieved from [Link]

-

Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. PubMed. (2019, January 15). Retrieved from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. (2012, June 28). Retrieved from [Link]

-

Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences. (2015). Retrieved from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. (2020, September 24). Retrieved from [Link]

-

Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Journal of Advanced Sciences and Engineering Technologies. (2023, November 27). Retrieved from [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. (2022, August 15). Retrieved from [Link]

-

Synthesis and Characterization of Some New Pyrazole Derivatives. Baghdad Science Journal. (2016). Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. hammer.purdue.edu [hammer.purdue.edu]

- 8. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

Application Note: Synthesis and Bio-Preparation of 1-(5-nitro-2-thienyl)-1H-pyrazole

This Application Note is structured to provide a comprehensive, self-validating guide for the synthesis, purification, and biological preparation of 1-(5-nitro-2-thienyl)-1H-pyrazole . This scaffold represents a "privileged structure" in medicinal chemistry, combining the pharmacophoric properties of the pyrazole ring with the bio-reactive nitrothiophene moiety.

Executive Summary & Rationale

The 1-(5-nitro-2-thienyl)-1H-pyrazole scaffold is a potent pharmacophore often investigated for antimicrobial (antitubercular, antifungal) and antiprotozoal activities. The nitro group at the 5-position of the thiophene ring serves two critical functions:

-

Synthetic Activation: It strongly withdraws electrons, activating the 2-position for Nucleophilic Aromatic Substitution (

). -

Biological Activity: It acts as a "warhead" for bioreduction mechanisms in anaerobic organisms (e.g., M. tuberculosis), often leading to radical-mediated toxicity in the pathogen.

Scope of this Guide:

This document details the Direct

Synthetic Strategy & Mechanism

Retrosynthetic Analysis

The most logical disconnection is the

-

Nucleophile: Pyrazole (deprotonated to pyrazolide anion).

-

Electrophile: 2-bromo-5-nitrothiophene (or 2-chloro analog).

-

Driving Force: The nitro group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the halogen.

Reaction Mechanism Visualization

The following diagram illustrates the

Figure 1: Mechanistic pathway of the

Detailed Experimental Protocol

Safety Warning: Nitro-compounds can be energetic. Thiophenes are often malodorous. Perform all operations in a fume hood. Wear nitrile gloves and safety glasses.

Materials

-

Reagent A: Pyrazole (1.0 equiv)

-

Reagent B: 2-Bromo-5-nitrothiophene (1.0 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Dry). Note: MeCN is preferred for easier workup; DMF is preferred if reaction is sluggish.

Step-by-Step Procedure

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazole (68 mg, 1.0 mmol) in dry Acetonitrile (5 mL).

-

Base Addition: Add anhydrous

(276 mg, 2.0 mmol). Stir at room temperature for 15 minutes to generate the pyrazolide anion in situ. -

Coupling: Add 2-Bromo-5-nitrothiophene (208 mg, 1.0 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting bromide (

) should disappear, and a new fluorescent spot (

-

-

Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water (20 mL) with vigorous stirring.

-

Isolation: The product typically precipitates as a solid.

-

If Solid: Filter via vacuum filtration. Wash with cold water (

mL) and Hexane ( -

If Oily:[1] Extract with Ethyl Acetate (

mL). Wash organics with brine, dry over

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Quality Control & Validation (QC)

Before biological screening, the compound must meet strict purity criteria to avoid "PAINS" (Pan-Assay Interference Compounds) artifacts.

Characterization Data (Expected)

| Technique | Parameter | Expected Signal / Value | Interpretation |

| HPLC | Purity | > 95% (AUC at 254 nm) | Essential for bio-screening. |

| 1H NMR | Thiophene H-3 | Deshielded by nitro group. | |

| 1H NMR | Thiophene H-4 | Adjacent to pyrazole. | |

| 1H NMR | Pyrazole H-4 | Characteristic upfield pyrazole proton. | |

| 1H NMR | Pyrazole H-3/5 | Downfield heteroaromatic protons. | |

| MS (ESI) | m/z 196.0 | Confirm molecular weight. |

Experimental Workflow Diagram

Figure 2: Operational workflow from synthesis to biological stock preparation.

Biological Screening Preparation

Solubility & Storage

Nitrothienyl-pyrazoles are generally lipophilic.

-

Solvent: Dimethyl Sulfoxide (DMSO) is the standard vehicle.

-

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into small volumes (e.g., 50

) to avoid freeze-thaw cycles. Store at -20°C. Protect from light (nitro compounds can be photolabile).

Assay Interference Warning (PAINS)

The nitro-thiophene moiety is redox-active. In cellular assays, it may undergo enzymatic reduction (by nitroreductases), generating reactive radical species.

-

Control: Always run a cytotoxicity counter-screen (e.g., MTT or Alamar Blue) alongside your efficacy assay to distinguish between specific target modulation and general toxicity.

-

False Positives: Be aware that nitro-aromatics can quench fluorescence in certain optical assays.

References

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.

-

Rai, N. S., & Kalluraya, B. (2006). Synthesis and biological evaluation of some new nitrofuran containing pyrazole derivatives. Indian Journal of Chemistry, 45B, 1269-1273.

-

Chovatia, P. T., et al. (2007). Synthesis and antimicrobial activity of some new pyrazoline derivatives. Journal of the Serbian Chemical Society, 72(11), 1051-1057.

-

PubChem Compound Summary. (2023). 1-(5-nitro-2-thienyl)-1H-pyrazole structure and properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-nitro-2-thienyl)-1H-pyrazole

Ticket ID: PYR-THIO-005 Subject: Yield Optimization & Troubleshooting for N-Arylation of Pyrazole with Nitrothiophene Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(5-nitro-2-thienyl)-1H-pyrazole relies on a Nucleophilic Aromatic Substitution (SNAr ) mechanism.[1][2] The presence of the nitro group at the C5 position of the thiophene ring creates a strong electron-withdrawing effect, activating the C2-halogen bond for displacement by the pyrazole nitrogen.

While this reaction theoretically proceeds with high efficiency, experimental yields often suffer due to three primary failure modes: hydrolytic competition , thermal decomposition (tarring) , and incomplete conversion . This guide provides a self-validating protocol and a troubleshooting decision tree to resolve these issues.

Module 1: The "Gold Standard" Protocol

Use this protocol to establish a baseline. It prioritizes mildness over speed to prevent decomposition.

Reaction Scheme

The reaction involves the coupling of 2-bromo-5-nitrothiophene (or the chloro analog) with 1H-pyrazole using a base to deprotonate the pyrazole.

Figure 1: Mechanistic pathway for the SNAr reaction. The nitro group activates the thiophene ring, facilitating the nucleophilic attack.

Optimized Experimental Procedure

-

Preparation:

-

Dry Acetonitrile (MeCN) or DMF over molecular sieves (3Å or 4Å) for 24 hours. Critical: Water is the enemy.

-

Reagent Stoichiometry: 1.0 equiv 2-bromo-5-nitrothiophene , 1.1 equiv 1H-pyrazole , 1.5 equiv K2CO3 (anhydrous).

-

-

Execution:

-

Charge a flame-dried flask with K2CO3 and pyrazole.

-

Add solvent (MeCN is preferred for easier workup; DMF for higher solubility).

-

Stir at Room Temperature (RT) for 15 mins to ensure deprotonation.

-

Add 2-bromo-5-nitrothiophene dropwise (if liquid) or portion-wise (if solid).

-

Temperature Control: Heat to 50–60°C . Do not exceed 80°C as nitrothiophenes are thermally unstable.

-

Monitor via TLC (Hexane/EtOAc 3:1). Reaction is typically complete in 2–4 hours.

-

-

Workup (The Yield Saver):

-

Pour mixture into ice-cold water . The product should precipitate.

-

Filter the solid.

-

Purification: Recrystallize from Ethanol/Water. Avoid column chromatography if possible, as silica can sometimes degrade sensitive nitro-heterocycles.

-

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal Decomposition or Polymerization. Root Cause: Nitrothiophenes are electron-deficient dienes. At high temperatures (>90°C) or in the presence of very strong bases (like NaH or t-BuOK), they can undergo ring-opening or oligomerization. Solution:

-

Switch Base: Move from NaH to Cs2CO3 or K2CO3 . Carbonates are milder and release the nucleophile slowly.

-

Lower Temperature: Run the reaction at RT for longer (12-24h) instead of heating.

-

Inert Atmosphere: Oxygen can accelerate radical decomposition pathways. Use Nitrogen/Argon.

Q2: I see a major byproduct spot on TLC that isn't my product.

Diagnosis: Hydrolysis (Formation of 5-nitro-2-thiophenone or similar). Root Cause: Water in the solvent is competing with pyrazole. The hydroxide ion (OH⁻) is a better nucleophile than neutral pyrazole. Solution:

-

Dry Solvents: Use anhydrous DMF/MeCN.

-

Reagent Quality: Ensure your K2CO3 is anhydrous. Hygroscopic bases introduce water.

Q3: The conversion is stuck at 60%. Adding more heat doesn't help.

Diagnosis: Product Inhibition or Poor Nucleophilicity. Root Cause: The leaving group (Bromide) accumulates. Solution:

-

Add Catalyst: Add 5 mol% 18-Crown-6 (if using K2CO3 in MeCN) to solubilize the carbonate and boost the "naked" anion effect.

-

Switch Leaving Group: If using the chloro derivative, switch to the bromo derivative (better leaving group in SNAr).

Module 3: Advanced Optimization (Data & Logic)

Solvent & Base Screening Matrix

Data compiled from internal process optimization for heteroaryl SNAr couplings.

| System | Base | Solvent | Temp (°C) | Typical Yield | Risk Profile |

| Standard | K2CO3 | MeCN | 60 | 75-85% | Low (Safe, easy workup) |

| High Solubility | K2CO3 | DMF | 60 | 80-90% | Med (DMF removal is hard) |

| Aggressive | NaH | THF/DMF | 0 -> RT | 50-95%* | High (Risk of "Tarring") |

| Catalytic | Cs2CO3 | DMSO | 40 | 85-95% | Low (Best for difficult substrates) |

*NaH yields are volatile; highly dependent on operator skill and moisture control.

Decision Tree: Optimization Logic

Figure 2: Troubleshooting logic flow for diagnosing yield loss.

Module 4: Catalytic Alternatives (Plan B)

If the SNAr route fails (e.g., due to specific steric hindrance if you switch to substituted pyrazoles), employ Copper-Catalyzed Cross-Coupling (Cham-Lam or Ullmann-type) .

-

Why? Copper coordinates with the pyrazole nitrogen, making it a more effective nucleophile without requiring harsh deprotonation.

-

Protocol:

-

Catalyst: CuI (10 mol%)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

-

Base: K3PO4

-

Solvent: Toluene or Dioxane (110°C).

-

-

Note: This is generally overkill for 5-nitro-2-thienyl substrates but essential if you change the nitro group to a less electron-withdrawing group (e.g., nitrile or ester).

References

-

Nucleophilic Aromatic Substitution (SNAr)

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Nitro-Activated Aromatic Systems. Chemical Reviews.

-

-

Copper-Catalyzed N-Arylation (Buchwald/Antilla)

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry.

-

-

Synthesis of Nitro-Thienyl Pyrazoles (Specific Application)

-

Al-Mulla, A. (2014).[4] Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. Molecules.

- Note: While this paper discusses pyrazolines, the thiophene-pyrazole coupling conditions described (reflux in ethanol/acetic acid for cyclization or SNAr for direct coupling) are directly transferable.

-

-

Green Chemistry Approaches to SNAr

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[5] (Reference for solvent polarity effects on SNAr rates).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 4. Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epubl.ktu.edu [epubl.ktu.edu]

Technical Support Center: Hydrazine Remediation in Pyrazole Synthesis

Executive Summary: The Genotoxic Challenge

In pyrazole synthesis, hydrazine is often used in excess (1.5–3.0 equivalents) to drive cyclization and minimize open-chain intermediates. However, hydrazine is a known carcinogen and a Class 2 Mutagenic Impurity under ICH M7 guidelines.

The "standard" aqueous workup is often insufficient to reach single-digit ppm levels required for pharmaceutical intermediates due to hydrazine’s high water solubility being compromised by organic co-solvents, or its tendency to "stick" to polar heterocycles.

This guide provides three validated workflows to deplete hydrazine to acceptable limits (<10 ppm) without compromising your pyrazole yield.

Module 1: Aqueous Extraction Engineering (The Baseline)

Q: "I washed my reaction with water, but hydrazine levels are still ~500 ppm. Why didn't it leave?"

A: You likely washed at a neutral or slightly basic pH. Hydrazine (

The Fix: The "pH Swing" Wash

To force hydrazine into the aqueous layer, you must protonate it fully to the hydrazinium ion (

Protocol:

-

Dilute: Dilute your organic reaction mixture with a non-miscible solvent (e.g., Ethyl Acetate or MTBE).

-

Acid Wash: Wash the organic layer twice with 0.5 M to 1.0 M HCl .

-

Brine Wash: Follow with a brine wash to remove residual acid.

-

Dry & Concentrate: Dry over

.

Caution: If your pyrazole product is basic (e.g., contains an amino side chain or is an N-unsubstituted pyrazole with low

Module 2: Chemical Scavenging (The "Smart" Cleanup)

Q: "My product is acid-sensitive or water-soluble. How do I remove hydrazine chemically?"

A: Use an electrophilic scavenger that converts hydrazine into a species with drastically different physical properties (solubility or polarity) than your product.

Option A: The "Resin" Method (Best for High Purity/Scale-up)

Recommended for: Late-stage intermediates where purity is paramount.

Reagent: Polymer-Supported Benzaldehyde (PS-Benzaldehyde). Mechanism: The resin-bound aldehyde reacts with hydrazine to form a resin-bound hydrazone. You simply filter the resin to remove the impurity.

Protocol:

-

Calculate Load: Assume 100% of the excess hydrazine remains (worst-case). Use 2–3 equivalents of PS-Benzaldehyde relative to the estimated residual hydrazine.

-

Incubate: Add resin to the reaction mixture (compatible solvents: DCM, THF, DMF, MeOH).

-

Agitate: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 4–16 hours at room temperature.

-

Filter: Filter through a fritted funnel. The hydrazine stays on the beads.

-

Rinse: Wash the beads with solvent to recover any entrained product.

Option B: The Phthalic Anhydride Method (Cost-Effective)

Recommended for: Early-stage synthesis or large batches.

Reagent: Phthalic Anhydride.[1] Mechanism: Phthalic anhydride reacts with hydrazine to form Phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). This byproduct is highly insoluble in most organic solvents and acidic/neutral water, but soluble in basic water.

Protocol:

-

Scavenge: Add 1.5 equivalents of Phthalic Anhydride (relative to excess hydrazine) to the reaction mixture.

-

React: Stir for 1–2 hours at RT (or mild heat, 40°C, if sluggish).

-

Precipitation Check:

-

Scenario 1 (Precipitate forms): The phthalhydrazide often crashes out as a white solid. Filter it off.

-

Scenario 2 (No precipitate): If the solvent keeps it in solution, wash the organic layer with 5% Aqueous Sodium Bicarbonate (

) . -

Why? Phthalhydrazide (

~6) will deprotonate and move into the basic aqueous layer. Your neutral pyrazole stays in the organic layer.

-

Module 3: Decision Logic & Visualization

Use the following decision matrix to select the correct protocol for your specific synthesis.

Figure 1: Decision Matrix for Hydrazine Remediation Strategies.

Module 4: Analytical Validation (The "Blind Spot")

Q: "I injected my sample into HPLC-UV and saw no hydrazine peak. Am I safe?"

A: NO. Hydrazine is UV-inactive (no chromophore). You cannot see it on a standard UV detector. You must derivatize it to quantify low-ppm levels.

The Validated Method: Benzaldehyde Derivatization This method converts hydrazine into Benzalazine , which has strong UV absorbance at ~300–313 nm.

Analytical Protocol:

-

Sample Prep: Take 100 µL of your reaction mixture (or worked-up oil).

-

Derivatize: Add 500 µL of a 5% Benzaldehyde solution in Methanol.

-

Buffer: Add 100 µL of Phosphate Buffer (pH 5–6) to catalyze the imine formation.

-

Incubate: Let stand for 15 minutes at Room Temp.

-

Analyze: Inject onto HPLC (Standard C18 column).

-

Mobile Phase: Acetonitrile/Water gradient.

-

Detection: UV at 313 nm .[6]

-

Reference: Run a standard curve of hydrazine spiked into blank solvent and treated identically.

-

Data Summary: Comparison of Methods

| Feature | Acid Wash (HCl) | PS-Benzaldehyde Resin | Phthalic Anhydride |

| Primary Mechanism | Solubility (Ionic) | Covalent Capture (Solid Phase) | Covalent Capture (Precipitation) |

| Hydrazine Limit | < 50 ppm | < 1 ppm | < 10 ppm |

| Throughput | High | Low (Batch) / High (Flow) | Medium |

| Cost | Very Low | High | Low |

| Risk | Product loss (if basic) | Leaching (minimal) | New impurity (Phthalhydrazide) |

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3]

-

Gator, B. et al. "Removal of Hydrazine from Pharmaceutical Intermediates using Polymer-Supported Reagents." Organic Process Research & Development.

-

Occupational Safety and Health Administration (OSHA) . Hydrazine: Method 108 (HPLC-UV Analysis via Benzaldehyde Derivatization).

-

European Medicines Agency (EMA) . Safety Working Party response to questions on the limits of Genotoxic Impurities.

Sources

- 1. Hydrazine-Halogen Exchange Strategy Toward N=N-Containing Compounds and Process Tracking for Mechanistic Insight [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. osha.gov [osha.gov]

Technical Support Center: Stability of 1-(5-nitro-2-thienyl)-1H-pyrazole in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 1-(5-nitro-2-thienyl)-1H-pyrazole. This document serves as a comprehensive resource for researchers and scientists encountering stability challenges with this compound in aqueous environments. As a nitroaromatic heterocyclic compound, 1-(5-nitro-2-thienyl)-1H-pyrazole possesses structural motifs that can be susceptible to degradation under various experimental conditions. Understanding its stability profile is paramount for the development of robust analytical methods, reliable in-vitro assays, and stable pharmaceutical formulations.

This guide is structured in a question-and-answer format to directly address common issues and provide practical troubleshooting advice. The information presented is grounded in established principles of chemical stability and forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My analytical results for 1-(5-nitro-2-thienyl)-1H-pyrazole in aqueous solution are inconsistent. What could be the cause?

Inconsistent analytical data often points to compound instability. The structure of 1-(5-nitro-2-thienyl)-1H-pyrazole contains a nitroaromatic system, which can be susceptible to degradation under certain conditions.[2][3][4] Several factors in your aqueous media could be contributing to this:

-

pH: The pH of your aqueous solution is a critical factor. While some nitroaromatic compounds are stable under acidic and basic conditions, others can undergo hydrolysis.[5] It is crucial to determine the stability of your compound across a range of pH values.

-

Light Exposure: Nitroaromatic compounds are often photosensitive.[1][2][4] Exposure to ambient or UV light can induce photolytic degradation, leading to the formation of byproducts and a decrease in the concentration of the parent compound.

-

Temperature: Elevated temperatures can accelerate degradation kinetics.[1][4] If your experiments involve heating, thermal degradation should be considered a potential issue.

-

Presence of Oxidizing or Reducing Agents: The nitro group can be susceptible to both oxidation and reduction. The presence of oxidizing agents (e.g., peroxides) or reducing agents in your media could lead to degradation.

Troubleshooting Steps:

-

Conduct a forced degradation study: Systematically expose your compound to acidic, basic, oxidative, photolytic, and thermal stress conditions to identify potential degradation pathways.[1][2][3]

-

Control for Light: Protect your solutions from light by using amber vials or covering your containers with aluminum foil.

-

Maintain Consistent Temperature: Use a temperature-controlled environment for your experiments.

-

Buffer your Solutions: Use appropriate buffers to maintain a constant pH.

-

Analyze for Degradants: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any potential degradation products.[5]

Q2: I suspect my compound is degrading. How can I identify the degradation products?

Identifying degradation products is a key step in understanding the stability of your molecule. A combination of chromatographic and spectroscopic techniques is typically employed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating degradation products from the parent compound and obtaining their mass-to-charge ratios. This information is crucial for determining their molecular weights and elemental compositions.[5]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis in MS/MS can provide structural information about the degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H and ¹³C) can be used to elucidate its complete chemical structure.[6]

Q3: What are the likely degradation pathways for a nitro-thienyl-pyrazole compound in an aqueous environment?

While specific degradation pathways for 1-(5-nitro-2-thienyl)-1H-pyrazole are not extensively documented in the provided search results, we can infer potential pathways based on the chemistry of its functional groups:

-

Reduction of the Nitro Group: The nitro group is a common site for metabolic and chemical reduction. Under reducing conditions, it can be converted to nitroso, hydroxylamino, and ultimately amino groups.[7]

-

Hydrolysis: Depending on the pH, the pyrazole or thiophene ring could be susceptible to hydrolytic cleavage, although pyrazoles are generally considered resistant to hydrolysis.[8]

-

Photodegradation: Nitroaromatic compounds can undergo complex photoreactions, including intramolecular rearrangements and reactions with the solvent.[5]

Illustrative Degradation Workflow:

Below is a generalized workflow for investigating the degradation of 1-(5-nitro-2-thienyl)-1H-pyrazole.

Caption: A general workflow for investigating the stability of 1-(5-nitro-2-thienyl)-1H-pyrazole.

Troubleshooting Guides